N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-22(2)18-19-11-12-9-13(3-5-15(12)20-18)21-27(23,24)14-4-6-16-17(10-14)26-8-7-25-16/h4,6,10-11,13,21H,3,5,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXMYNFXCHQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves a multi-step process:
Formation of the quinazoline core: : The initial step often starts with the cyclization of suitable aniline derivatives under oxidative conditions.
Introduction of the dimethylamino group: : This step is achieved through alkylation reactions, using dimethylamine in the presence of a suitable base.
Construction of the benzodioxine moiety: : This involves the formation of the dioxane ring, typically through cyclization reactions of catechol derivatives.
Sulfonamide formation:
Industrial Production Methods
In an industrial setting, these reactions are optimized for yield and efficiency. This might involve the use of high-pressure reactors, continuous flow synthesis, and catalytic systems to streamline the process and enhance scalability. Solvent selection and temperature control are also critical for maximizing the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under mild conditions, particularly at the benzylic positions.
Reduction: : Reductive conditions can selectively reduce certain functional groups without affecting the overall structure.
Substitution: : It exhibits typical nucleophilic and electrophilic substitution reactions, especially in the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides or metal oxides in solvents like dichloromethane.
Reduction: : Sodium borohydride or catalytic hydrogenation in the presence of palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or alkoxides.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced amine or hydroxyl derivatives.
Substitution: : Various substituted benzodioxine or quinazoline derivatives.
Scientific Research Applications
In Chemistry
The compound serves as a building block for synthesizing more complex molecules, useful in medicinal chemistry for drug discovery and development.
In Biology
It exhibits potential as a biochemical probe due to its unique molecular structure, enabling the study of enzyme interactions and cellular pathways.
In Medicine
Preliminary studies suggest it may have therapeutic potential, particularly in modulating receptor activity or inhibiting specific enzymes implicated in disease pathways.
In Industry
Mechanism of Action
The compound's biological activity is often mediated through its interaction with specific molecular targets. For instance, it may inhibit enzymatic activity by binding to the active site or modulate receptor function through allosteric effects. Pathways involved could include signal transduction cascades or metabolic pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Compared to other quinazoline or benzodioxine derivatives, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the combination of these two moieties. This dual nature imparts distinct chemical reactivity and biological activity not commonly observed in simpler analogs.
Similar Compounds
Quinazoline Derivatives: : Typically exhibit pharmacological properties such as kinase inhibition.
Benzodioxine Derivatives: : Often used in the synthesis of natural products and pharmaceuticals.
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a tetrahydroquinazoline moiety linked to a benzodioxine and sulfonamide functional group. The molecular formula is , with a molecular weight of approximately 344.42 g/mol. The presence of the dimethylamino group enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. Sulfonamides, including this compound, mimic para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, these compounds disrupt folate biosynthesis, leading to bacterial cell death .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds similar to this compound effectively inhibit various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound may be a viable candidate for treating bacterial infections resistant to conventional antibiotics .
Anti-inflammatory Properties
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. Sulfonamide derivatives have been investigated for their potential in treating inflammatory conditions such as rheumatoid arthritis. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted by Smith et al. (2022) evaluated the antibacterial efficacy of various sulfonamide derivatives against multi-drug-resistant strains of Staphylococcus aureus. The study found that this compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .
- Research on Anti-inflammatory Effects : A recent publication highlighted the potential of this compound in reducing inflammation in animal models of arthritis. The study demonstrated a marked reduction in inflammatory markers and joint swelling in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can they be mitigated?
- Methodological Answer : The compound’s synthesis involves multi-step reactions with critical parameters:
- Nucleophilic substitution : Use triethylamine or NaOH to activate sulfonamide coupling (reaction with tetrahydroquinazoline derivatives) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Reactions often require reflux (80–120°C) to drive completion while minimizing side-product formation .
- Purification : Column chromatography with silica gel (eluent: DCM/MeOH gradient) is recommended for isolating high-purity product .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, benzodioxine protons at δ ~4.2–4.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₃O₃S: 412.1634) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydroquinazoline ring conformation) .
Q. What initial biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases or sulfotransferases (common targets for sulfonamide derivatives) at 10–100 µM concentrations .
- Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative activity .
- Solubility and stability : Measure logP (octanol/water) and conduct accelerated stability studies (pH 1–9, 25–40°C) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR, COX-2) and validate with experimental IC₅₀ values .
- Pharmacokinetic simulation : Apply PBPK models (e.g., GastroPlus) to correlate in vitro permeability (Caco-2 assays) with oral bioavailability .
- Metabolite prediction : Employ MetaSite to identify potential Phase I/II metabolites and cross-reference with LC-MS/MS data .
Q. What strategies optimize the compound’s stability under varying experimental conditions?
- Methodological Answer :
- pH-dependent degradation : Conduct stress testing (e.g., 0.1M HCl/NaOH, 70°C) and monitor via HPLC-UV .
- Light sensitivity : Store lyophilized samples in amber vials at –20°C; avoid prolonged exposure to UV light during handling .
- Excipient compatibility : Test with mannitol or cyclodextrins to enhance solid-state stability .
Q. How can process control methodologies improve reproducibility in multi-step synthesis?
- Methodological Answer :
- PAT (Process Analytical Technology) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress (e.g., sulfonamide bond formation) .
- Design of Experiments (DoE) : Optimize variables (e.g., reagent stoichiometry, temperature) using response surface methodology (RSM) .
- Scale-up considerations : Use microreactors for hazardous steps (e.g., exothermic substitutions) to maintain safety and yield .
Contradiction Analysis
- Issue : Conflicting solubility data in polar vs. nonpolar solvents.
- Resolution : Re-evaluate via shake-flask method (USP guidelines) and adjust formulation with co-solvents (e.g., PEG 400) .
- Issue : Discrepancies in enzyme inhibition IC₅₀ values across labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
